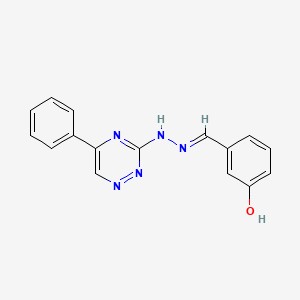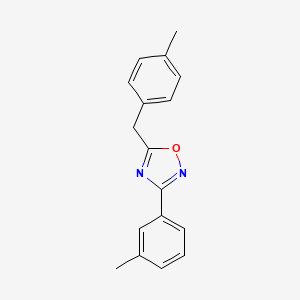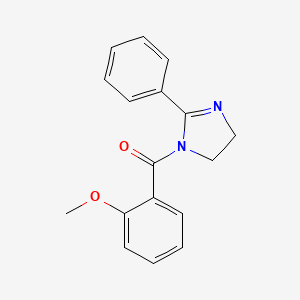
N~2~-1,3-benzodioxol-5-yl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-1,3-benzodioxol-5-yl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, commonly known as BGC20-1531, is a novel and potent small molecule inhibitor of the protein-protein interaction between the transcription factor CREB and its co-activator CBP. This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
BGC20-1531 inhibits the protein-protein interaction between the transcription factor CREB and its co-activator CBP. This interaction is essential for the activation of CREB-dependent gene expression, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this interaction, BGC20-1531 suppresses the expression of CREB target genes, leading to the inhibition of cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
BGC20-1531 has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BGC20-1531 also suppresses the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In addition, BGC20-1531 improves cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BGC20-1531 has several advantages for lab experiments. It is a potent and specific inhibitor of the CREB-CBP interaction, which makes it an excellent tool for studying the role of this interaction in various cellular processes. BGC20-1531 is also cell-permeable, which allows it to be used in various cell-based assays. However, BGC20-1531 has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of BGC20-1531. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to develop more potent and selective inhibitors of the CREB-CBP interaction, which may have improved therapeutic efficacy and reduced toxicity. Finally, the development of BGC20-1531 as a drug candidate for clinical trials is another potential future direction.
Métodos De Síntesis
The synthesis of BGC20-1531 involves several steps, including the preparation of the starting materials, the coupling of the benzodioxol moiety to the cyclopentyl amine, and the introduction of the methylsulfonylglycinamide group. The detailed synthesis method is beyond the scope of this paper, but it has been described in several publications.
Aplicaciones Científicas De Investigación
BGC20-1531 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and prostate cancer. BGC20-1531 also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, BGC20-1531 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23(19,20)17(9-15(18)16-11-4-2-3-5-11)12-6-7-13-14(8-12)22-10-21-13/h6-8,11H,2-5,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRZDHGGHKTNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)

![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)

![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)


![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)

